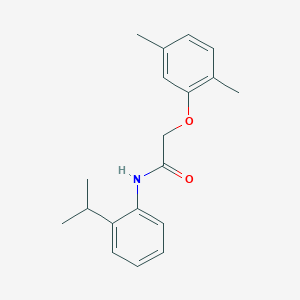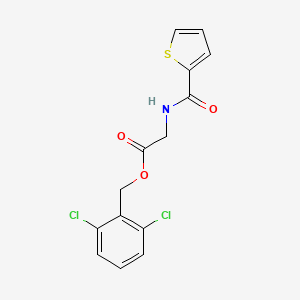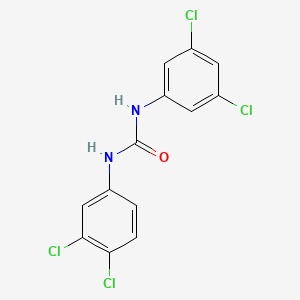
2-(4-ethylphenoxy)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-mesitylacetamide (EMA) is a synthetic compound that has been extensively researched in the field of medicinal chemistry. EMA has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-mesitylacetamide has been shown to have potential applications in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenoxy)-N-mesitylacetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. This compound has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N-mesitylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively researched and has shown promising results in various disease models. However, there are also limitations to using this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenoxy)-N-mesitylacetamide. In cancer research, more studies are needed to determine the optimal dosage and duration of treatment with this compound. In diabetes research, more studies are needed to determine the long-term effects of this compound on glucose metabolism. In inflammation research, more studies are needed to determine the effects of this compound on different types of inflammation. Additionally, more research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective analogs of this compound.
Métodos De Síntesis
2-(4-ethylphenoxy)-N-mesitylacetamide can be synthesized through a multi-step synthesis process that involves the reaction of mesityl oxide with ethyl 4-bromophenylacetate, followed by the reaction of the resulting product with 4-ethylphenol. The final step involves the reaction of the intermediate product with N-methylacetamide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-6-8-17(9-7-16)22-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLAWIWYEGKHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

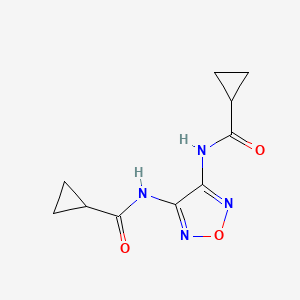
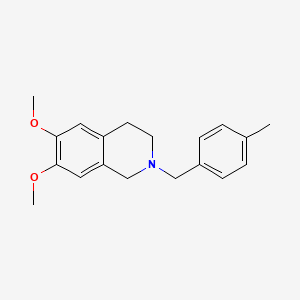
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)



![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)
